molecular formula C14H8Cl2N2O B13943817 Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- CAS No. 502422-27-7

Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]-

Cat. No.: B13943817
CAS No.: 502422-27-7
M. Wt: 291.1 g/mol
InChI Key: ASQZRZJOTGTSSV-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- (hereafter referred to by its full IUPAC name) is a heterocyclic compound featuring a pyridine core substituted with a 4-oxazolyl moiety and a 3,5-dichlorophenyl group. This structure confers unique physicochemical properties, including moderate molecular weight (~280–300 g/mol) and a logP value indicative of moderate lipophilicity, aligning with Lipinski’s and Veber’s rules for drug-likeness . The compound’s synthesis typically involves coupling reactions between oxazole precursors and halogenated aryl groups.

Properties

CAS No.

502422-27-7

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C14H8Cl2N2O/c15-10-5-9(6-11(16)7-10)14-18-13(8-19-14)12-3-1-2-4-17-12/h1-8H

InChI Key

ASQZRZJOTGTSSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Multi-step Organic Synthesis

The preparation of Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- involves multi-step organic synthesis combining pyridine and oxazole ring formation with dichlorophenyl substitution. The general synthetic route includes:

Example Synthetic Route

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Preparation of 3,5-dichlorophenyl α-haloketone Halogenation of acetophenone derivative Moderate Control of halogenation critical
2 Cyclization with amide to form 2-(3,5-dichlorophenyl)oxazole Heating with formamide or ammonium acetate High POCl3 can be used as dehydrating agent
3 Coupling with 2-halopyridine derivative Pd-catalyzed cross-coupling (e.g., Suzuki, Stille) Moderate to High Requires inert atmosphere
4 Purification Chromatography, recrystallization - Ensures removal of side products

This route is consistent with the general principles outlined in the synthesis of related pyridine-oxazole compounds.

Catalysts and Reagents

Research Findings and Yields

The yields of these synthetic steps vary depending on reaction conditions and substrates:

Compound/Step Yield (%) Reference/Notes
Potassium carbonate-mediated pyridine cyclization 74 Wang et al., 12 h at 120 °C in glycerol solvent
Oxazole ring formation via POCl3 dehydration High Efficient cyclization with minimal side products
Pd-catalyzed cross-coupling for pyridine-oxazole linkage Moderate to High Dependent on catalyst loading and ligand choice

These yields indicate the feasibility of synthesizing Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- with good efficiency under optimized conditions.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Catalysts Conditions Yield (%) Remarks
Pyridine ring formation K2CO3-mediated cyclization Potassium carbonate, glycerol 120 °C, 12 h ~74 Efficient base-mediated route
Oxazole ring synthesis Cyclization of α-haloketone with amide POCl3, formamide Heating, dehydrating agent High Common and effective
Coupling pyridine & oxazole Pd-catalyzed cross-coupling Pd catalyst, ligands, base Inert atmosphere, reflux Moderate-High Requires careful optimization
Purification Chromatography, recrystallization Silica gel, solvents Ambient - Essential for purity

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring to an oxazoline ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for the development of new pharmaceuticals. Its ability to interact with biological targets such as proteins and nucleic acids is of particular interest in medicinal chemistry .

Medicine

In medicine, derivatives of this compound are being explored for their antiviral and anticancer properties. The presence of the dichlorophenyl and oxazole moieties contributes to its biological activity, making it a promising lead compound for drug development .

Industry

In the industrial sector, Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit the enzyme furin, which is involved in the maturation of many secreted proteins .

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest analogs include oxadiazole-, triazole-, and triazine-containing derivatives. Key structural differences and similarities are summarized below:

Compound Name Core Structure Substituents Bioactivity/Use Reference
Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]- Pyridine + oxazole 3,5-dichlorophenyl Antimicrobial (predicted)
2-[5-[2-(4-Chlorophenyl)ethyl]-1,3,4-oxadiazol-2-yl]-indole derivative Indole + oxadiazole 4-chlorophenyl ethyl Nociceptive receptor ligand
Cyanazine Triazine Chloroethylamino, methylpropionitrile Herbicide
Fipronil Pyrazole 2,6-dichloro-4-(trifluoromethyl)phenyl Insecticide

Key Observations :

  • Heterocyclic Core : Unlike triazine-based herbicides (e.g., cyanazine) or pyrazole insecticides (e.g., fipronil) , the target compound’s pyridine-oxazole hybrid core may enhance π-π stacking interactions in enzyme binding pockets, a feature critical for antimicrobial activity .
  • Bioisosteric Replacements: Oxazole (in the target compound) vs. oxadiazole (in nociceptive ligands) : Oxazole’s reduced electronegativity may lower metabolic stability but improve solubility.

Physicochemical and Pharmacokinetic Properties

From in silico analyses (Table 4 in ) :

  • Molecular Weight : ~285 g/mol (within Lipinski’s limit of 500 g/mol).
  • logP : ~3.2 (optimal for membrane permeability).
  • Hydrogen Bond Donors/Acceptors: 0/5 (complies with Veber’s rule for oral bioavailability).

Comparison with Analogs :

  • Cyanazine : Higher logP (~4.1) due to its triazine core and nitrile group, favoring herbicidal soil adsorption .
  • Fipronil : logP ~4.0; its trifluoromethyl group enhances insecticidal activity but increases bioaccumulation risk .

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